

Unveiling the Selectivity of PROTAC IRAK4 Degradar-11: A Comparative Kinase Analysis

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Compound of Interest

Compound Name: PROTAC IRAK4 degrader-11

Cat. No.: B15609734

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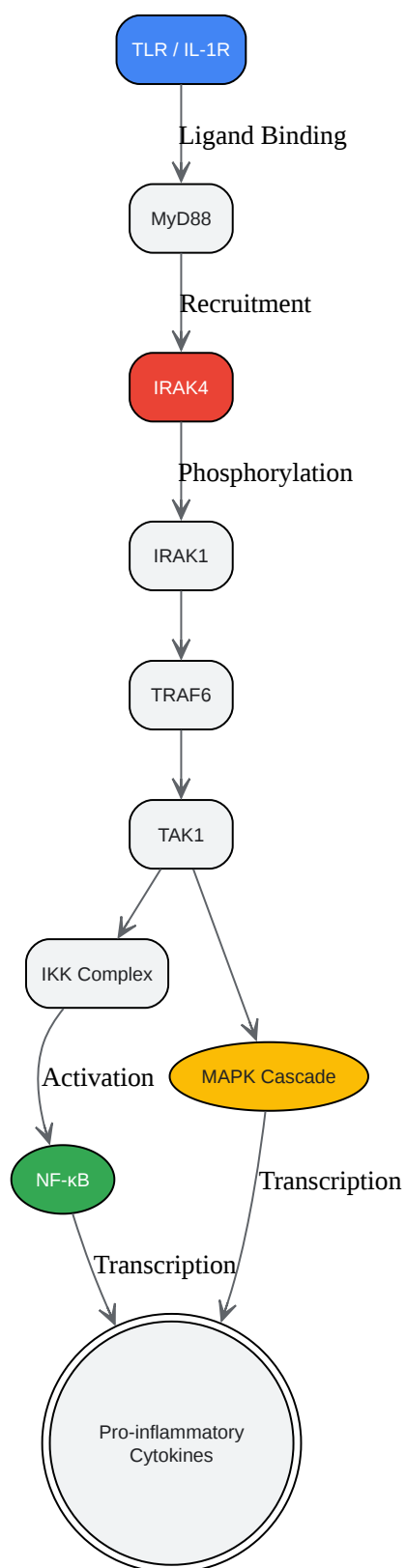
Watertown, MA – December 7, 2025 – This guide provides a comprehensive analysis of the kinase selectivity of the Proteolysis Targeting Chimera (PROTAC) IRAK4 degrader-11. The data presented herein is crucial for researchers, scientists, and drug development professionals engaged in the discovery and development of targeted therapies for inflammatory diseases and oncology.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, making it a high-value target for therapeutic intervention. PROTACs, which induce the degradation of target proteins via the ubiquitin-proteasome system, offer a novel and potentially more efficacious approach compared to traditional kinase inhibitors by eliminating both the catalytic and scaffolding functions of the target protein.

This guide focuses on the selectivity profile of a representative IRAK4 PROTAC degrader, KT-474, which serves as a surrogate for **PROTAC IRAK4 degrader-11** due to the public availability of its extensive kinase screening data. The exceptional selectivity of this class of molecules is a key attribute, minimizing the potential for off-target effects and associated toxicities.

IRAK4 Signaling Pathway and PROTAC Mechanism of Action

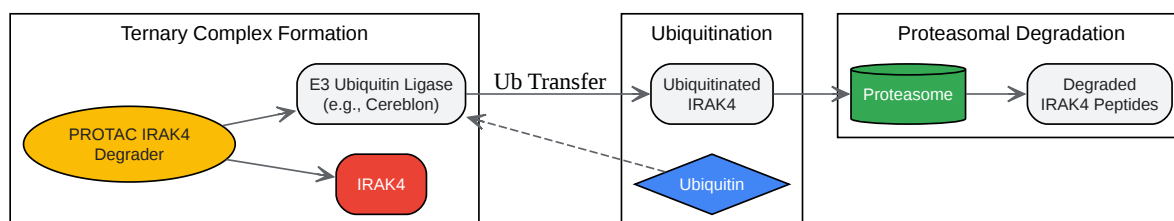
IRAK4 plays a pivotal role in the innate immune response. Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, leading to the formation of the Myddosome complex. This initiates a signaling cascade that results in the activation of transcription factors such as NF- κ B and AP-1, and the subsequent production of pro-inflammatory cytokines. The following diagram illustrates this critical pathway.



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Caption: Simplified IRAK4 signaling cascade initiated by TLR/IL-1R activation.

PROTAC IRAK4 degraders are heterobifunctional molecules that simultaneously bind to IRAK4 and an E3 ubiquitin ligase, such as Cereblon. This proximity induces the ubiquitination of IRAK4, marking it for degradation by the proteasome. This mechanism is depicted in the following workflow.



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